N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Description
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenoxy group, a nitrophenyl group, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C23H17N3O7 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H17N3O7/c1-31-19-4-2-3-14(9-19)21-13-22(33-25-21)23(28)24-15-10-16(26(29)30)12-20(11-15)32-18-7-5-17(27)6-8-18/h2-13,27H,1H3,(H,24,28) |
InChI Key |
AZISHTCCYJFZNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the hydroxyphenoxy and nitrophenyl groups. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyphenoxy Group: This step may involve nucleophilic substitution reactions.
Introduction of the Nitrophenyl Group: This can be done through nitration reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy and nitrophenyl groups may interact with enzymes or receptors, leading to various biological effects. The oxazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
- N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-ethoxyphenyl)-1,2-oxazole-5-carboxamide
Uniqueness
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
